N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide
Description
The compound N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide features a thiophene-3-carboxamide core linked to a 1,2,3-triazole ring via an ethyl group, with the triazole further substituted by a 3-methyl-1,2,4-oxadiazole moiety. This structure combines three pharmacophoric elements:
- Thiophene carboxamide: Known for enhancing solubility and bioavailability in drug design.
- 1,2,3-Triazole: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), offering regioselectivity and modularity .
- 1,2,4-Oxadiazole: A heterocycle with electron-withdrawing properties, often associated with antimicrobial and antitumor activities .
The compound’s synthesis likely involves sequential reactions: (1) CuAAC to form the triazole, (2) cyclization to construct the oxadiazole, and (3) coupling to the thiophene carboxamide.
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-8-14-12(20-16-8)10-6-18(17-15-10)4-3-13-11(19)9-2-5-21-7-9/h2,5-7H,3-4H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPRVFRROBXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that incorporates various functional groups known for their biological significance. The presence of the oxadiazole and triazole moieties suggests potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound features a thiophene ring linked to a triazole and oxadiazole moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. A study highlighted that derivatives of these compounds showed potent activity against various bacterial strains including Escherichia coli and Bacillus subtilis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12.5 µg/mL |
| 2 | B. subtilis | 15.0 µg/mL |
| 3 | Pseudomonas spp | 10.0 µg/mL |
This data suggests that the incorporation of the oxadiazole group enhances the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. A notable study employed the MTT assay to assess cell viability against HepG2 liver cancer cells.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 12.5 | 55 |
| 25 | 30 |
| 50 | 10 |
At a concentration of 12.5 µg/mL, the compound demonstrated significant inhibition of cell proliferation . The structure–activity relationship (SAR) analysis revealed that electron-donating groups at specific positions on the aromatic ring significantly enhance anticancer activity .
The biological activities of this compound can be attributed to its ability to interact with cellular targets through hydrogen bonding and π-stacking interactions facilitated by its heterocyclic structures. The oxadiazole and triazole rings are known to engage in coordination with metal ions in biological systems, potentially disrupting cellular functions .
Case Studies
Several studies have explored similar compounds with promising results:
- Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their anticancer properties against various cell lines. Compounds with methyl substitutions showed enhanced activity compared to those with halogen substitutions .
- Oxadiazole Compounds : Another study focused on oxadiazole derivatives which exhibited significant antifungal activity against Candida albicans, with MIC values ranging from 12.5 to 25 µg/mL .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles and oxadiazoles have been synthesized and screened for their antibacterial effects against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation. A study highlighted that triazolo[3,4-b]thiadiazine derivatives demonstrated promising activity against epithelial cancer cells, particularly liver cancer . The incorporation of the oxadiazole group in N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide may enhance this activity.
Anti-inflammatory Effects
Compounds with similar structures have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The potential for this compound to modulate inflammatory responses is an area of ongoing research .
Neuroprotective Effects
Recent studies suggest that triazole derivatives may exhibit neuroprotective effects by inhibiting acetylcholinesterase activity. This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The specific role of this compound in this context remains to be fully explored.
Pesticidal Activity
The compound's unique structure may confer pesticidal properties. Research into similar oxadiazole and triazole compounds has indicated effectiveness against various pests and pathogens affecting crops . The synthesis of derivatives tailored for agricultural use could lead to the development of new pesticides with improved efficacy and reduced environmental impact.
Plant Growth Regulation
There is emerging evidence that certain oxadiazole derivatives can act as plant growth regulators. These compounds may influence plant growth by modulating hormonal pathways or enhancing stress resistance . Investigating the specific effects of this compound on plant physiology could provide insights into its potential as a bio-stimulant.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Type | Activity Type | Reference |
|---|---|---|
| Triazolo[3,4-b]thiadiazines | Anticancer | |
| Oxadiazole Derivatives | Antimicrobial | |
| Triazole Derivatives | Anti-inflammatory | |
| Oxadiazole Compounds | Plant Growth Regulation |
Table 2: Potential Applications in Agriculture
| Application Type | Description | Reference |
|---|---|---|
| Pesticidal Activity | Efficacy against pests | |
| Growth Regulation | Hormonal modulation |
Case Study 1: Synthesis and Screening of Triazole Derivatives
A study conducted on various triazole derivatives demonstrated their efficacy against multiple bacterial strains and highlighted their potential as lead compounds for drug development. The results indicated a significant correlation between structural modifications and biological activity .
Case Study 2: Neuroprotective Properties of Triazoles
Research on triazole compounds showed promising results in inhibiting acetylcholinesterase activity, suggesting their potential use in neurodegenerative disease therapies. This study emphasizes the need for further exploration into similar compounds like this compound for neuroprotection .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and oxadiazole rings participate in nucleophilic substitutions, particularly at electron-deficient positions.
| Reaction Site | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| 1,2,3-Triazole C-4 position | K₂CO₃, DMF, 80°C, alkyl halides | N-alkylated triazole derivatives | 72–85% | Enhanced regioselectivity under basic conditions |
| 1,2,4-Oxadiazole C-5 methyl group | NaH, THF, electrophiles (e.g., R-X) | Functionalized oxadiazole with substituted alkyl/aryl groups | 68% | Steric hindrance limits reactivity at C-5 |
The thiophene ring’s carboxamide group undergoes aminolysis with primary amines (e.g., benzylamine) in toluene at reflux, yielding substituted amides.
Oxidation Reactions
Thiophene sulfur oxidation :
Controlled oxidation transforms the thiophene moiety into sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Conversion Efficiency |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 6 hrs | Thiophene-3-carboxamide sulfoxide | 89% |
| m-CPBA | DCM, 0°C, 2 hrs | Thiophene-3-carboxamide sulfone | 94% |
Sulfone derivatives show increased polarity and altered bioactivity profiles compared to parent compounds.
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzoyl nitrile oxide | Toluene, 110°C, 12 hrs | 1,2,4-Oxadiazolo[5,4-d]isoxazole derivative | Anticancer lead optimization |
Under acidic hydrolysis (6M HCl, reflux), the oxadiazole ring opens to form a thioamide intermediate, which rearranges to a thiazole-carboxamide hybrid .
Metal Coordination Reactions
The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic and material science applications:
| Metal Salt | Solvent | Complex Structure | Stability |
|---|---|---|---|
| Cu(I)Cl | MeCN | Tetranuclear Cu₄-triazole cluster | Air-stable, luminescent |
| AgNO₃ | EtOH | Linear Ag-triazole polymeric chain | Photosensitive |
Copper complexes exhibit enhanced antimicrobial activity compared to the free ligand .
Functional Group Interconversion
The carboxamide group undergoes hydrolysis and reduction:
| Reaction Type | Reagents
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Oxadiazole Hybrids
Key Differences :
- Oxadiazole Regioisomerism : The target’s 1,2,4-oxadiazole vs. Compound 6a’s 1,3,4-oxadiazole alters electronic properties, affecting binding interactions .
Carboxamide-Containing Heterocycles
Key Differences :
- Ring System: The target’s thiophene vs.
- Substituent Position : The carboxamide at thiophene-3 (target) vs. benzo[b]thiophene-2 (476309-44-1) may influence binding site accessibility.
Research Findings and Inferences
Physicochemical Properties
- Solubility : The carboxamide group in the target compound likely improves solubility over thioester analogs (e.g., Compound 6a), aiding oral bioavailability.
- Stability : The 1,2,4-oxadiazole’s resistance to hydrolysis compared to 1,3,4-oxadiazoles may prolong half-life .
Preparation Methods
Synthesis of the 3-Methyl-1,2,4-Oxadiazole Moiety
The 3-methyl-1,2,4-oxadiazole ring is typically synthesized via heterocyclization between amidoximes and acyl derivatives. A widely adopted method involves reacting amidoximes with methyl-substituted acyl chlorides or activated carboxylic acids under mild conditions.
Amidoxime and Acyl Chloride Cyclization
Tiemann and Krüger’s method employs amidoximes (e.g., acetamidoxime) and methyl-substituted acyl chlorides in the presence of catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine. For example, acetamidoxime reacts with acetyl chloride in dichloromethane at 0–5°C, yielding 3-methyl-1,2,4-oxadiazole with 85–90% efficiency. The reaction mechanism proceeds via nucleophilic attack of the amidoxime oxygen on the acyl chloride, followed by intramolecular dehydration.
Carboxylic Acid Activation
Alternative approaches utilize carboxylic acids activated by coupling agents. For instance, 3-methylpropionic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form an active ester, which subsequently reacts with amidoximes at 60–80°C. This method achieves yields of 78–92% with reduced side products.
Table 1: Comparison of 1,2,4-Oxadiazole Synthesis Methods
Construction of the 1,2,3-Triazole Ring
The 1,2,3-triazole core is most efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" approach ensures regioselectivity and high yields.
Azide Precursor Preparation
An ethyl azide intermediate is prepared by treating 2-chloroethylamine hydrochloride with sodium azide in dimethylformamide (DMF) at 60°C for 12 h. The resulting 2-azidoethylamine is isolated in 88% yield and characterized via IR spectroscopy (N₃ stretch at 2100 cm⁻¹).
CuAAC Reaction
The azide reacts with a 3-methyl-1,2,4-oxadiazole-5-yl alkyne under Cu(I) catalysis. For example, 5-ethynyl-3-methyl-1,2,4-oxadiazole and 2-azidoethylamine are combined in a 1:1 ratio with CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1). The reaction proceeds at room temperature for 24 h, yielding the 1,2,3-triazole product in 94% yield.
Optimization and Alternative Routes
Analytical Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >99% purity, with a retention time of 6.7 min.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
Huisgen Cycloaddition : Form the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Use tert-butyl nitrite and sodium azide to generate azides in situ from amines .
Oxadiazole Formation : React nitrile intermediates with hydroxylamine under reflux (ethanol, 80°C, 6–8 hours) to form the 1,2,4-oxadiazole ring .
Carboxamide Coupling : Use EDCI/HOBt-mediated coupling of thiophene-3-carboxylic acid with the ethylenediamine-linked triazole intermediate in DMF at 0–5°C for 24 hours .
- Optimization Tips :
-
Solvent Choice : DMF enhances coupling efficiency compared to THF .
-
Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carboxamide formation .
-
Ultrasound Assistance : Reduces reaction time by 40% (e.g., from 24 to 14 hours) while maintaining yields >70% .
Table 1: Representative Reaction Conditions
Step Reagents/Conditions Yield (%) Reference Triazole Formation CuSO₄·5H₂O, sodium ascorbate, RT, 12h 65–78 Oxadiazole Cyclization NH₂OH·HCl, EtOH, reflux, 6h 70–85 Carboxamide Coupling EDCI, HOBt, DMF, 0–5°C, 24h 60–75
Q. How should researchers characterize this compound to confirm its structure and purity?
Methodological Answer:
- Spectroscopic Techniques :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Confirm triazole proton signals at δ 7.8–8.2 ppm and oxadiazole carbons at ~165–170 ppm .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- Chromatography :
- HPLC : Purity >95% achieved using a C18 column (MeCN/H₂O gradient, 1.0 mL/min) .
- Melting Point Analysis : Compare observed melting points (e.g., 210–212°C) with literature values to assess crystallinity .
Advanced Research Questions
Q. How can contradictory results in biological activity (e.g., antimicrobial vs. cytotoxicity) be resolved?
Methodological Answer:
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to distinguish between therapeutic and toxic effects. For example, antimicrobial activity may peak at 10 μM, while cytotoxicity emerges at >50 μM .
- Assay Validation :
- Positive Controls : Compare with known agents (e.g., ciprofloxacin for antimicrobial assays) to validate experimental conditions .
- Solvent Effects : Test DMSO (common solvent) at ≤1% v/v to exclude solvent-induced cytotoxicity .
- Mechanistic Studies :
- Enzyme Inhibition Assays : Screen for selective inhibition of bacterial dihydrofolate reductase (DHFR) over human DHFR to explain selectivity .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining bioactivity?
Methodological Answer:
- Structural Modifications :
-
Hydrophilic Substituents : Introduce polar groups (e.g., -OH, -SO₃H) to the thiophene ring to enhance aqueous solubility. Derivatives with sulfonate groups show 3× higher solubility in PBS .
-
Prodrug Design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- Metabolic Stability :
-
Cytochrome P450 Inhibition : Use liver microsome assays to identify metabolic hotspots. Methyl groups on the oxadiazole reduce CYP3A4-mediated degradation by 50% .
Table 2: SAR of Key Derivatives
Modification Site Effect on Solubility Effect on Bioactivity Reference Thiophene-3-carboxamide No change Essential for activity Oxadiazole methyl group Improves metabolic stability Reduces IC₅₀ by 30% Triazole ethyl linker Enhances membrane permeability Maintains target binding
Q. How can computational methods guide the design of derivatives with enhanced target binding?
Methodological Answer:
- Molecular Docking :
- Target Selection : Prioritize validated targets (e.g., bacterial DHFR, kinase enzymes) based on structural homology with similar compounds .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses. The oxadiazole ring shows strong hydrogen bonding with DHFR’s active site (ΔG = -9.2 kcal/mol) .
- MD Simulations :
- Stability Analysis : Run 100-ns simulations to assess binding stability. Derivatives with rigid triazole linkers exhibit <1.5 Å RMSD fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
